3-Amino-6-chloro-2-iodo-benzoic acid methyl ester
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Overview
Description
3-Amino-6-chloro-2-iodo-benzoic acid methyl ester is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-2-iodo-benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Iodination: The nitro compound is then subjected to iodination to introduce an iodine atom at the 2-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-2-iodo-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or iodo groups, while oxidation can lead to the formation of quinones or other oxidized products.
Scientific Research Applications
3-Amino-6-chloro-2-iodo-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-2-iodo-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the chloro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloro-2-bromo-benzoic acid methyl ester: Similar structure but with a bromine atom instead of iodine.
3-Amino-6-chloro-2-fluoro-benzoic acid methyl ester: Similar structure but with a fluorine atom instead of iodine.
3-Amino-6-chloro-2-methyl-benzoic acid methyl ester: Similar structure but with a methyl group instead of iodine.
Uniqueness
3-Amino-6-chloro-2-iodo-benzoic acid methyl ester is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to distinct chemical and biological properties, making this compound valuable for specific applications.
Properties
IUPAC Name |
methyl 3-amino-6-chloro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBUNUGKQKZCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1I)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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